4-メチルエルロチニブ塩酸塩

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

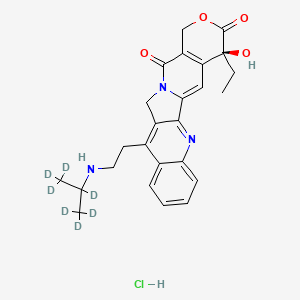

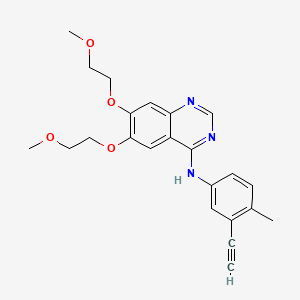

4-Methyl Erlotinib Hydrochloride is an impurity of Erlotinib . Erlotinib is a type of targeted therapy used to treat cancer. It is a tyrosine kinase inhibitor that works by blocking the kinase activity of a protein called epidermal growth factor receptor (EGFR), which is involved in cell growth and survival .

Molecular Structure Analysis

Erlotinib is a quinazolinamine with the chemical name N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)-4-quinazolinamine . A study on the structures and spectral characteristics of Erlotinib revealed that the energy barrier height of conformational transformation is less than 18.0 kJ/mol .Chemical Reactions Analysis

Erlotinib is metabolized mainly by CYP3A4 and less by CYP1A2 . It has been shown that co-administration of Erlotinib with a strong CYP3A4 inhibitor or a combined CYP3A4 and CYP1A2 inhibitor increased Erlotinib exposure .Physical And Chemical Properties Analysis

Erlotinib, a non-small cell lung cancer BCS class II drug, was found to occur as two polymorphs and two hydrates depending on the crystallization conditions . The bioavailability of Erlotinib is 59%, protein binding is 95%, half-life is 36.2 h, and excretion is >90% via feces, 9% via urine .科学的研究の応用

NSCLC 治療

分析方法開発

要約すると、4-メチルエルロチニブ塩酸塩は、特に補助療法、局所進行がん、1次治療、および併用戦略における役割を考慮すると、NSCLC 治療に有望です。 研究者は、その臨床応用を探求し続け、正確な定量化のための分析方法を最適化しています . さらに詳しい情報が必要な場合や、他に質問がある場合は、遠慮なくお尋ねください! 😊

作用機序

- In cancer, some cells exhibit an overexpression of EGFR, leading to uncontrolled growth. By blocking EGFR, 4-Methyl Erlotinib Hydrochloride aims to inhibit cancer cell proliferation .

- Inhibition of these pathways leads to reduced cell survival, proliferation, and angiogenesis, contributing to the antitumor effect of 4-Methyl Erlotinib Hydrochloride .

- Inducers of CYP3A4 (e.g., St. John’s wort) can decrease its concentrations, while inhibitors can increase them .

- Cellular effects include reduced proliferation, increased apoptosis, and decreased tumor angiogenesis .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

Safety and Hazards

将来の方向性

Erlotinib was approved for medical use in the United States in 2004 . It is used for NSCLC with mutations in the EGFR — either an exon 19 deletion (del19) or exon 21 (L858R) substitution mutation — which has spread to other parts of the body . It is also used in combination with gemcitabine in patients with advanced-stage pancreatic cancer . Future clinical development of this drug in the treatment of NSCLC is expected .

特性

IUPAC Name |

N-(3-ethynyl-4-methylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O4/c1-5-17-12-18(7-6-16(17)2)26-23-19-13-21(29-10-8-27-3)22(30-11-9-28-4)14-20(19)24-15-25-23/h1,6-7,12-15H,8-11H2,2-4H3,(H,24,25,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PENVNSXCNXIPIF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC2=NC=NC3=CC(=C(C=C32)OCCOC)OCCOC)C#C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-O-Methyl-D-[6-13C]glucose](/img/structure/B583915.png)